molecular formula C9H13BrN2O2S2 B1399368 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole CAS No. 1316226-01-3

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole

Cat. No. B1399368
CAS RN: 1316226-01-3
M. Wt: 325.3 g/mol
InChI Key: IPLGFQBIMOOGRE-UHFFFAOYSA-N
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Description

“5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis and Bioactivity : Compounds similar to 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole have been synthesized and evaluated for biological activities. For instance, 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides have been developed and assessed for butyrylcholinesterase (BChE) enzyme inhibition and molecular docking studies for binding affinity with human BChE protein (Khalid et al., 2016).

  • Antibacterial Study : N-substituted derivatives of similar compounds, specifically focusing on 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized and showed moderate to significant antibacterial activity (Khalid et al., 2016).

  • Receptor Selectivity and Multifunctional Agents : Studies on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, which are structurally related, have identified compounds with potential as selective 5-HT7 receptor antagonists or multifunctional agents for treating complex diseases (Canale et al., 2016).

Chemical Synthesis and Characterization

  • Chemical Synthesis and Analysis : The synthesis of new piperidine substituted benzothiazole derivatives, including those similar to this compound, has been carried out. These derivatives have been characterized by various spectroscopic techniques and evaluated for their antibacterial and antifungal activities (Shafi et al., 2021).

  • Photophysical and Photochemical Properties : The synthesis and characterization of new zinc phthalocyanine compounds substituted with derivatives including this compound have been explored, revealing their potential in photodynamic therapy applications (Pişkin et al., 2020).

Pharmacological Applications

  • Anticancer Evaluation : Polyfunctional substituted 1,3-thiazoles, structurally related to this compound, have shown significant anticancer activity in vitro on various human tumor cell lines (Turov, 2020).

  • Inhibition of Na+/K(+)-ATPase and Oncogene Activity : Related thiazole derivatives have demonstrated growth inhibitory activity on human cancer cell lines and efficacy against purified guinea pig brain and kidney preparations, indicating potential for cancer treatment (Lefranc et al., 2013).

properties

IUPAC Name

5-bromo-2-(1-methylsulfonylpiperidin-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S2/c1-16(13,14)12-4-2-3-7(6-12)9-11-5-8(10)15-9/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLGFQBIMOOGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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